molecular formula C8H18N4O2 B1663855 SDMA CAS No. 30344-00-4

SDMA

Cat. No.: B1663855
CAS No.: 30344-00-4
M. Wt: 202.25 g/mol
InChI Key: HVPFXCBJHIIJGS-LURJTMIESA-N
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Description

Symmetric dimethylarginine is a naturally occurring compound that belongs to the class of organic compounds known as arginine and derivatives. It is formed by the post-translational methylation of arginine residues in proteins. Symmetric dimethylarginine is structurally related to L-arginine and can interfere with L-arginine-related signaling pathways. It is known to inhibit nitric oxide synthesis and is considered a uremic toxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Symmetric dimethylarginine can be synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein arginine methyltransferase, which catalyzes the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine .

Industrial Production Methods: In industrial settings, symmetric dimethylarginine is typically produced through chemical synthesis involving the reaction of arginine with methylating agents. The reaction conditions often include the use of solvents such as acetonitrile and acids like trifluoroacetic acid to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions: Symmetric dimethylarginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Symmetric dimethylarginine has a wide range of scientific research applications, including:

Mechanism of Action

Symmetric dimethylarginine is often compared with asymmetric dimethylarginine, another methylated arginine derivative. Both compounds inhibit nitric oxide synthesis, but asymmetric dimethylarginine is a more potent inhibitor. Other similar compounds include L-N-monomethyl arginine and N-methylarginine, which also affect nitric oxide synthesis but differ in their potency and mechanisms of action .

Comparison with Similar Compounds

Symmetric dimethylarginine is unique in its specific inhibition of nitric oxide synthase and its role as a biomarker for renal and cardiovascular diseases. Its distinct structural and functional properties make it a valuable compound in scientific research and clinical diagnostics .

Properties

IUPAC Name

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFXCBJHIIJGS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=NC)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952691
Record name N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Symmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30344-00-4
Record name Symmetric dimethylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30344-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Symmetric dimethylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Symmetric dimethylarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DIMETHYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Symmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does SDMA impact NO production?

A: Although this compound doesn't directly inhibit NOS, it can indirectly influence NO production by competing with L-arginine for cellular uptake via the y+LAT2 transporter. This competition may limit L-arginine availability for NOS, potentially leading to reduced NO synthesis [].

Q2: What are the potential implications of elevated this compound levels?

A: Elevated this compound levels, often observed in chronic kidney disease (CKD) [, , , ], might signal reduced renal function due to its primary excretion route being renal clearance [, ]. While not a direct NOS inhibitor, increased this compound could indirectly affect NO bioavailability, potentially contributing to cardiovascular complications associated with CKD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound within these research papers?

A4: No, the provided research papers do not include specific spectroscopic data for this compound.

A4: The provided research papers primarily focus on the clinical significance of this compound as a biomarker for renal function, particularly in the context of cardiovascular health. These articles do not delve into the detailed chemical properties, environmental impact, or manufacturing processes of this compound. Therefore, we cannot provide answers to questions related to these aspects based on the provided information.

Q5: How is this compound eliminated from the body?

A: this compound is primarily eliminated from the body via renal excretion, making it a potential marker for assessing glomerular filtration rate (GFR) [, , ].

Q6: Has this compound been investigated in clinical trials?

A: While this compound is extensively researched as a biomarker, the provided research papers do not describe its direct use as a therapeutic agent in clinical trials. The focus remains on its role as a prognostic indicator for various health conditions, especially those related to cardiovascular and renal health [, , , , ].

A6: The provided research articles do not contain information on resistance mechanisms, toxicological profiles, drug delivery strategies, or targeting approaches specifically related to this compound.

Q7: Can this compound be used as a biomarker for CKD?

A: Yes, research suggests that this compound can be a valuable biomarker for CKD. Studies indicate that this compound levels rise earlier than serum creatinine in cats with CKD, potentially enabling earlier diagnosis and intervention [].

Q8: Is this compound a better predictor of renal function than creatinine?

A: Research suggests this compound might be more sensitive than creatinine in detecting early decreases in GFR in dogs []. In a study involving dogs with X-linked hereditary nephropathy, this compound identified a decrease in GFR earlier than creatinine, highlighting its potential as an early indicator of kidney function decline [].

Q9: What other conditions have been linked to altered this compound levels?

A9: Beyond CKD, research points to potential associations between altered this compound levels and various conditions like:

  • Hypertension: Studies found increased this compound levels in individuals with essential hypertension, suggesting a possible link to cardiovascular health [, ].
  • Polycystic ovary syndrome (PCOS): Elevated this compound levels were observed in women with PCOS, hinting at a potential connection to endothelial dysfunction and cardiovascular risk [].
  • Persistent pulmonary hypertension of the newborn (PPHN): Research indicates elevated ADMA and the ADMA/SDMA ratio in newborns with PPHN, implying a possible role of these metabolites in the disease's pathogenesis [].

Q10: What analytical methods are used to measure this compound?

A10: Several analytical techniques are employed for accurate and reliable this compound quantification:

  • High-performance liquid chromatography (HPLC): This widely utilized method, often coupled with tandem mass spectrometry (HPLC-MS/MS), allows precise measurement of this compound and related metabolites in various biological samples [, , , , , , ].
  • Liquid chromatography-mass spectrometry (LC-MS): This highly specific and sensitive technique enables the simultaneous measurement of this compound and other arginine metabolites, offering valuable insights into metabolic pathways [].
  • Capillary electrophoresis: This method has been used to measure this compound and other regulators of NO synthesis in biological samples, providing insights into metabolic changes associated with specific conditions [].

Q11: What are the advantages of using mass spectrometry-based methods for this compound quantification?

A11: Mass spectrometry-based methods, such as HPLC-MS/MS and LC-MS, offer significant advantages for this compound quantification:

  • High specificity: These methods can differentiate this compound from its structural isomers, such as ADMA, ensuring accurate measurements [].
  • Enhanced sensitivity: Mass spectrometry provides high sensitivity, enabling the detection of low this compound concentrations often encountered in biological samples [].
  • Simultaneous measurement of multiple analytes: These methods can quantify this compound alongside other related metabolites, providing a more comprehensive understanding of metabolic pathways [].

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